1-Naphthoyl cyanide chemical structure and properties
1-Naphthoyl cyanide chemical structure and properties
An In-depth Technical Guide to 1-Naphthoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Naphthoyl cyanide. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines documented information with established chemical principles and data from analogous compounds to offer a thorough resource for research and development.
Chemical Structure and Identification
1-Naphthoyl cyanide, also known as naphthalene-1-carbonyl cyanide, is an aromatic acyl cyanide. Its structure consists of a naphthalene ring connected to a carbonyl group, which is in turn bonded to a cyanide group.
Table 1: Chemical Identifiers for 1-Naphthoyl Cyanide
| Identifier | Value | Source(s) |
| IUPAC Name | naphthalene-1-carbonyl cyanide | [1] |
| CAS Number | 14271-86-4 | [1] |
| Molecular Formula | C₁₂H₇NO | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | [2] |
| InChI | InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | [1] |
| InChIKey | RITADAJGEQPFIR-UHFFFAOYSA-N | [1] |
| Synonyms | 1-Naphthalenecarbonyl Cyanide, 1-Naphthaleneglyoxylonitrile |
Physicochemical Properties
1-Naphthoyl cyanide is a solid at room temperature, appearing as a light yellow to orange powder or crystal. Like other acyl cyanides, it is expected to be sensitive to moisture.
Table 2: Physicochemical Properties of 1-Naphthoyl Cyanide
| Property | Value | Source(s) |
| Melting Point | 100.0 to 104.0 °C | |
| Boiling Point | 182 °C / 15 mmHg | [3] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| XLogP3 (Predicted) | 3.2 | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [3] |
Synthesis and Experimental Protocols
The synthesis of 1-Naphthoyl cyanide is not widely documented with specific experimental protocols. However, it can be reliably prepared via a two-step process starting from the commercially available 1-Naphthoic acid. The first step is the conversion of the carboxylic acid to the more reactive 1-Naphthoyl chloride, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of 1-Naphthoyl Chloride
This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.
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Materials:
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1-Naphthoic acid (1 eq.)
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Thionyl chloride (SOCl₂) (1.5 eq.)
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Dry toluene or Dichloromethane (DCM)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Naphthoic acid in an excess of dry toluene.
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Add a catalytic amount of DMF to the suspension.
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Slowly add thionyl chloride to the mixture at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 1-Naphthoic acid.
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After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
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The resulting crude 1-Naphthoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
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Experimental Protocol: Synthesis of 1-Naphthoyl Cyanide
This protocol is adapted from a reliable Organic Syntheses procedure for the analogous compound, benzoyl cyanide.
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Materials:
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1-Naphthoyl chloride (1 eq.)
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Cuprous cyanide (CuCN) (1.2 eq.), dried at 110°C for 3 hours prior to use.
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Procedure:
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In a distillation flask, combine 1-Naphthoyl chloride and dried cuprous cyanide.
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Heat the mixture in an oil bath, gradually raising the temperature to approximately 220-230°C, while vigorously shaking or stirring the contents.
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Maintain this temperature for about 1.5 to 2 hours.
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After the reaction period, set up the apparatus for vacuum distillation.
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Distill the product under reduced pressure (e.g., ~15 mmHg). The 1-Naphthoyl cyanide will distill over and can be collected as a solid upon cooling.
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The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
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Spectroscopic Characterization
Table 3: 1H NMR Spectral Data (Expected) (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~ 7.5 - 8.5 ppm | Multiplet | Aromatic protons of the naphthalene ring |
Note: The protons on the naphthalene ring will exhibit a complex splitting pattern. Protons adjacent to the carbonyl group (e.g., at the C8 position) are expected to be the most deshielded and appear furthest downfield.
Table 4: 13C NMR Spectral Data (Expected) (Solvent: CDCl₃)
| Chemical Shift (δ) | Assignment |
| ~ 165 - 175 ppm | Carbonyl Carbon (C=O) |
| ~ 120 - 140 ppm | Aromatic Carbons (C-Ar) |
| ~ 110 - 120 ppm | Cyanide Carbon (C≡N) |
Table 5: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3100 - 3000 cm⁻¹ | Aromatic C-H Stretch |
| ~ 2240 - 2220 cm⁻¹ | C≡N Stretch |
| ~ 1680 - 1660 cm⁻¹ | C=O Stretch (Aromatic Ketone) |
| ~ 1600 - 1450 cm⁻¹ | Aromatic C=C Stretch |
Table 6: Mass Spectrometry (MS) Data
| m/z | Interpretation | Source(s) |
| 181 | [M]⁺ (Molecular Ion) | [1] |
| 180 | [M-H]⁺ | [1] |
| 153 | [M-CO]⁺ (Loss of Carbon Monoxide) | - |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation, loss of CO and CN) | [1] |
Chemical Reactivity and Applications
As an acyl cyanide, 1-Naphthoyl cyanide is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, and the cyanide group can act as a leaving group or participate in further reactions.
Nucleophilic Acyl Substitution
The primary mode of reactivity is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the cyanide ion.
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Hydrolysis: In the presence of water, 1-Naphthoyl cyanide will hydrolyze to form 1-Naphthoic acid. This reaction can be catalyzed by acid or base.
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Amidation: Reaction with primary or secondary amines will yield the corresponding N-substituted 1-naphthamides.
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Esterification: Reaction with alcohols, often in the presence of a non-nucleophilic base, will produce 1-naphthoate esters.
Potential Applications
While specific applications for 1-Naphthoyl cyanide are not well-documented, its chemical structure suggests several potential uses in research and development:
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Synthetic Building Block: It can serve as a precursor for a variety of 1-naphthalene derivatives, including amides, esters, and other carbonyl compounds.
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Peptide Synthesis: Acyl cyanides can be used as activating agents in peptide coupling reactions.
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Heterocyclic Chemistry: It may be used in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.
It is important to note that its precursor, 1-Naphthoyl chloride, is a known intermediate in the synthesis of synthetic cannabinoids like JWH-018, highlighting the pharmacological relevance of the 1-naphthoyl scaffold.
Biological Activity and Toxicology
There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of 1-Naphthoyl cyanide. However, due to its structure, two aspects must be considered: the pharmacology of the naphthalene moiety and the toxicology of the cyanide group.
Toxicology of the Cyanide Group
Upon hydrolysis or reaction in a biological system, 1-Naphthoyl cyanide can release the cyanide ion (CN⁻). Cyanide is a potent and rapid-acting toxin. Its primary mechanism of toxicity is the inhibition of cellular respiration.
Cyanide binds with high affinity to the ferric (Fe³⁺) ion in the heme group of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding reversibly inhibits the enzyme, effectively halting the electron transport chain and preventing cells from using oxygen. This leads to a rapid decrease in aerobic respiration and ATP production, causing cytotoxic hypoxia and, if the dose is sufficient, rapid cell death.
